molecular formula C12H23BrO B15273218 1-(Bromomethyl)-1-(tert-butoxy)-4-methylcyclohexane

1-(Bromomethyl)-1-(tert-butoxy)-4-methylcyclohexane

Cat. No.: B15273218
M. Wt: 263.21 g/mol
InChI Key: MREVMHXACAOSJC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(tert-butoxy)-4-methylcyclohexane is an organic compound characterized by a bromomethyl group, a tert-butoxy group, and a methyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(tert-butoxy)-4-methylcyclohexane can be synthesized through a multi-step process involving the following key steps:

    Formation of the cyclohexane ring: Starting with a suitable precursor, the cyclohexane ring is formed through cyclization reactions.

    Introduction of the tert-butoxy group: The tert-butoxy group is introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.

    Bromomethylation: The bromomethyl group is introduced through bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-(tert-butoxy)-4-methylcyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

  • Substitution reactions yield various substituted cyclohexane derivatives.
  • Oxidation reactions produce alcohols or ketones.
  • Reduction reactions yield the corresponding methylated cyclohexane.

Scientific Research Applications

1-(Bromomethyl)-1-(tert-butoxy)-4-methylcyclohexane has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(tert-butoxy)-4-methylcyclohexane involves its interaction with various molecular targets and pathways:

    Nucleophilic Substitution: The bromomethyl group acts as an electrophile, facilitating nucleophilic attack by various nucleophiles.

    Oxidation and Reduction: The compound undergoes redox reactions, altering its oxidation state and forming new functional groups.

    Enzyme Inhibition: In biological systems, the compound may inhibit specific enzymes by binding to their active sites.

Comparison with Similar Compounds

1-(Bromomethyl)-1-(tert-butoxy)-4-methylcyclohexane can be compared with similar compounds such as:

    1-(Bromomethyl)-4-methylcyclohexane: Lacks the tert-butoxy group, leading to different reactivity and applications.

    1-(Chloromethyl)-1-(tert-butoxy)-4-methylcyclohexane: Contains a chloromethyl group instead of a bromomethyl group, resulting in different chemical properties.

    1-(Bromomethyl)-1-(tert-butoxy)-4-ethylcyclohexane: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.

Properties

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

1-(bromomethyl)-4-methyl-1-[(2-methylpropan-2-yl)oxy]cyclohexane

InChI

InChI=1S/C12H23BrO/c1-10-5-7-12(9-13,8-6-10)14-11(2,3)4/h10H,5-9H2,1-4H3

InChI Key

MREVMHXACAOSJC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CBr)OC(C)(C)C

Origin of Product

United States

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